
1,1-Dimethoxy-1,2-dihydroacenaphthylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethoxy-1,2-dihydroacenaphthylene is a chemical compound derived from acenaphthene, a polycyclic aromatic hydrocarbon This compound is characterized by its unique structure, which includes two methoxy groups attached to a dihydroacenaphthylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethoxy-1,2-dihydroacenaphthylene typically involves the reaction of acenaphthene with methanol in the presence of a catalyst. One efficient method involves the use of a molecularly defined nickel (II) complex as a catalyst. The reaction proceeds via the direct condensation of methanol with paraformaldehyde under mild and neutral conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the oxidation of methanol to formaldehyde, followed by condensation with methanol using an acid catalyst. This method is favored for its efficiency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dimethoxy-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in dihydro derivatives.
Applications De Recherche Scientifique
1,1-Dimethoxy-1,2-dihydroacenaphthylene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Dimethoxy-1,2-dihydroacenaphthylene involves its interaction with various molecular targets. The methoxy groups play a crucial role in its reactivity, allowing it to form stable complexes with metal ions. These interactions can influence various biochemical pathways, making the compound of interest in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Acenaphthene: A precursor to 1,1-Dimethoxy-1,2-dihydroacenaphthylene, used in similar applications.
Acenaphthylene: Another derivative of acenaphthene with distinct chemical properties.
1,2-Dihydroacenaphthylene: A related compound with similar structural features but different reactivity.
Uniqueness: this compound is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. This makes it more versatile in various chemical reactions and applications compared to its analogs .
Propriétés
Numéro CAS |
192214-32-7 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
2,2-dimethoxy-1H-acenaphthylene |
InChI |
InChI=1S/C14H14O2/c1-15-14(16-2)9-11-7-3-5-10-6-4-8-12(14)13(10)11/h3-8H,9H2,1-2H3 |
Clé InChI |
CVZYJIFUOLESFS-UHFFFAOYSA-N |
SMILES canonique |
COC1(CC2=CC=CC3=C2C1=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)
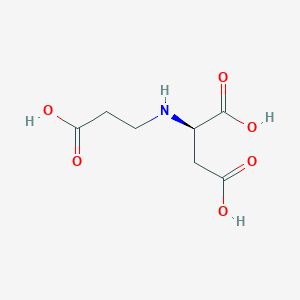
![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)
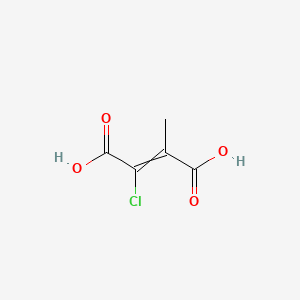
![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)


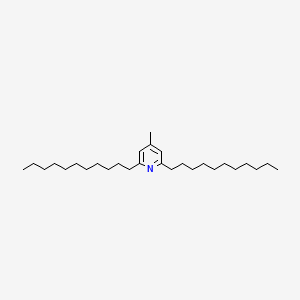
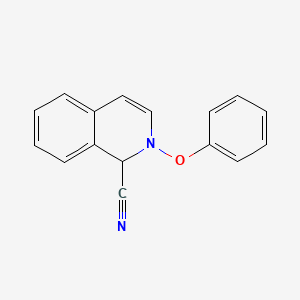
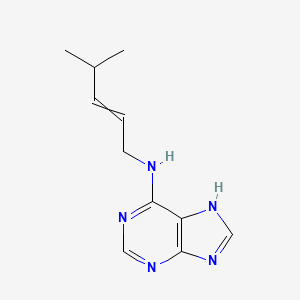
![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)


